Cas no 862831-59-2 (ethyl 4-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamidobenzoate)

Ethyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate is a specialized organic compound featuring a benzoate ester core linked to a substituted indole moiety via an oxoacetamide bridge. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the 1,2-dimethylindole group enhances stability and may influence binding interactions in target applications. The ethyl ester functionality offers versatility for further derivatization. Its well-defined molecular architecture makes it suitable for mechanistic studies and structure-activity relationship investigations. The compound's purity and consistent performance are critical for reproducible results in synthetic and medicinal chemistry applications.
ethyl 4-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamidobenzoate structure
862831-59-2 structure
Product Name:ethyl 4-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamidobenzoate
CAS No:862831-59-2
MF:C21H20N2O4
MW:364.394505500793
CID:6466159
Update Time:2025-10-30

ethyl 4-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamidobenzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamidobenzoate
    • ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate
    • Benzoic acid, 4-[[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl]amino]-, ethyl ester
    • Inchi: 1S/C21H20N2O4/c1-4-27-21(26)14-9-11-15(12-10-14)22-20(25)19(24)18-13(2)23(3)17-8-6-5-7-16(17)18/h5-12H,4H2,1-3H3,(H,22,25)
    • InChI Key: ATWJWFTUIFSCHN-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(NC(C(C2C3=C(N(C)C=2C)C=CC=C3)=O)=O)C=C1

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Predicted)
  • pka: 10.38±0.70(Predicted)

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Additional information on ethyl 4-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamidobenzoate

Professional Introduction to Ethyl 4-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamidobenzoate (CAS No. 862831-59-2)

Ethyl 4-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamidobenzoate, a compound with the chemical identifier CAS No. 862831-59-2, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit remarkable potential in modulating biological pathways, particularly those relevant to neurological and inflammatory disorders. The structural framework of this molecule incorporates several key pharmacophoric elements that contribute to its unique pharmacological profile.

The molecular structure of Ethyl 4-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamidobenzoate is characterized by a benzoate core linked to an acetamide moiety, which is further substituted with a 1,2-dimethylindole ring at the 3-position. This specific arrangement of functional groups not only enhances the compound's solubility and bioavailability but also plays a crucial role in its interaction with biological targets. The indole moiety, in particular, is well-documented for its involvement in various biological processes, including neurotransmitter regulation and immune response modulation.

Recent studies have highlighted the therapeutic potential of indole derivatives in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The presence of the 1,2-dimethyl substitution in the indole ring further enhances its pharmacological activity by stabilizing the aromatic system and improving binding affinity to specific receptors. This has led to extensive research into derivatives like Ethyl 4-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamidobenzoate as potential candidates for drug development.

In the realm of medicinal chemistry, the synthesis and optimization of such compounds are critical for developing novel therapeutic agents. The benzoate group in Ethyl 4-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamidobenzoate not only contributes to the molecule's overall stability but also serves as a site for further functionalization. This allows chemists to explore various modifications that could enhance its pharmacological properties without compromising its core structure.

The acetamide moiety is another key feature that influences the compound's behavior in biological systems. Acetamides are known for their ability to interact with enzymes and receptors, often leading to significant therapeutic effects. In the case of Ethyl 4-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamidobenzoate, this group is strategically positioned to modulate pathways associated with inflammation and pain perception. This has prompted researchers to investigate its potential as an anti-inflammatory agent and a pain reliever.

Current research trends indicate that compounds like Ethyl 4-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamidobenzoate are gaining attention due to their ability to cross the blood-brain barrier (BBB). The BBB is a critical barrier that protects the brain from toxins and pathogens but also poses a significant challenge for drug delivery. The structural features of this compound have been engineered to facilitate its passage through the BBB, making it a promising candidate for treating central nervous system (CNS) disorders.

One of the most exciting developments in this field is the use of computational methods to predict and optimize the pharmacological properties of such compounds. Advanced computational techniques, including molecular dynamics simulations and machine learning algorithms, have enabled researchers to design molecules with enhanced efficacy and reduced side effects. These methods have been particularly useful in refining the structure of Ethyl 4-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamidobenzoate to improve its binding affinity and selectivity.

The synthesis of Ethyl 4-2-(1,2-dimethyl-1H-indol-3-y)]l)-benzoyl]-N(ethoxy-carbonyl)acetamide involves multiple steps that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of the indole derivative followed by its coupling with acetoacetic ester derivatives. The subsequent formation of the benzoate ester ensures that the compound retains its desired pharmacological properties while maintaining stability during storage and transport.

In conclusion, Ethyl 4-(benzoyl]-N(ethoxy-carbonyl)acetamide) represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications. Its unique structural features and demonstrated interactions with biological targets make it a valuable compound for further research and development. As our understanding of biological pathways continues to evolve, compounds like this are poised to play a crucial role in addressing some of today's most challenging medical conditions.

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